

# Application Notes and Protocols for In Vivo Imaging with AV-105

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## Compound of Interest

Compound Name: AV-105

Cat. No.: B605694

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, "**AV-105**" does not correspond to a publicly documented in vivo imaging agent. The following application notes and protocols are based on a hypothetical small molecule fluorescent probe targeting the PI3K/Akt signaling pathway for illustrative purposes. All data and specific experimental parameters are representative examples and should be replaced with validated information for any actual imaging agent.

## Introduction

**AV-105** is a novel, hypothetical small molecule fluorescent probe designed for the non-invasive in vivo imaging of Phosphoinositide 3-kinase (PI3K) activity. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. **AV-105** is engineered to be minimally fluorescent in its native state, exhibiting a significant increase in fluorescence upon interaction with activated PI3K, thus enabling the visualization of tumor tissues with high pathway activity. These characteristics make **AV-105** a promising tool for preclinical cancer research, allowing for real-time monitoring of tumor growth and response to therapy.<sup>[1][2]</sup>

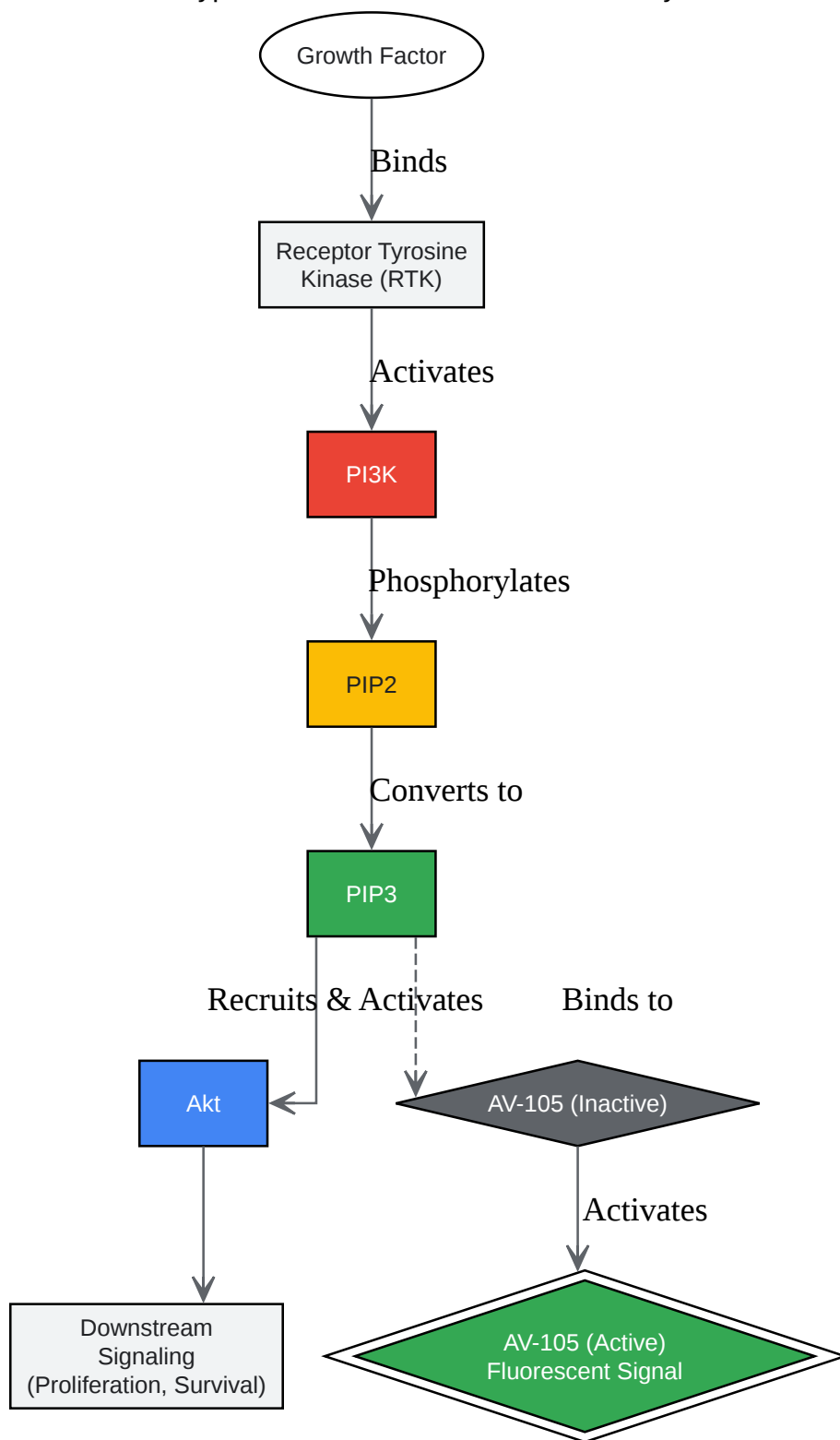
## Principle of the Assay

**AV-105** operates as an activatable fluorescent probe. Its mechanism of action is based on a specific binding event with the phosphorylated lipid products of PI3K. Upon intravenous administration, **AV-105** distributes systemically. In tissues with high PI3K activity, the probe

binds to its target, leading to a conformational change that relieves a self-quenching mechanism and initiates a strong fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of PI3K activity in vivo.

## Hypothetical Signaling Pathway for AV-105 Activation

## Hypothetical AV-105 Activation Pathway

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Caption: Hypothetical signaling pathway showing **AV-105** activation.

## Quantitative Data Summary

The following tables summarize hypothetical quantitative data for **AV-105**, which should be determined empirically for any new imaging agent.

### Table 1: Physicochemical and Optical Properties of AV-105

Property	Value
Molecular Weight	< 600 Da
Excitation Wavelength (max)	650 nm
Emission Wavelength (max)	680 nm
Quantum Yield (activated)	~0.25
Solubility	Soluble in DMSO, PBS with <1% DMSO
Purity (HPLC)	>98%

### Table 2: Hypothetical Pharmacokinetic Parameters of AV-105 in Mice

Parameter	Value
Administration Route	Intravenous (tail vein)
Dose	10 mg/kg
Half-life ( $t_{1/2}$ )	2.5 hours
Peak Tumor Accumulation	6 hours post-injection
Clearance	Primarily renal

### Table 3: Hypothetical Biodistribution of AV-105 in Tumor-Bearing Mice (6h post-injection)

Organ	% Injected Dose per Gram (%ID/g)
Tumor	8.5 ± 1.2
Blood	1.2 ± 0.3
Liver	4.5 ± 0.8
Spleen	2.1 ± 0.5
Kidneys	15.2 ± 2.5
Lungs	1.8 ± 0.4
Muscle	0.9 ± 0.2

## Experimental Protocols

### Reagent Preparation

- **AV-105** Stock Solution (10 mM):
  - Calculate the required mass of **AV-105** for the desired volume.
  - Dissolve the **AV-105** powder in anhydrous Dimethyl Sulfoxide (DMSO).
  - Vortex thoroughly until fully dissolved.
  - Store at -20°C, protected from light.
- Dosing Solution (1 mg/mL):
  - Warm the **AV-105** stock solution to room temperature.
  - Dilute the stock solution in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 1 mg/mL. The final DMSO concentration should not exceed 5% to avoid toxicity.
  - Vortex briefly and ensure the solution is clear.
  - Prepare fresh on the day of the experiment.

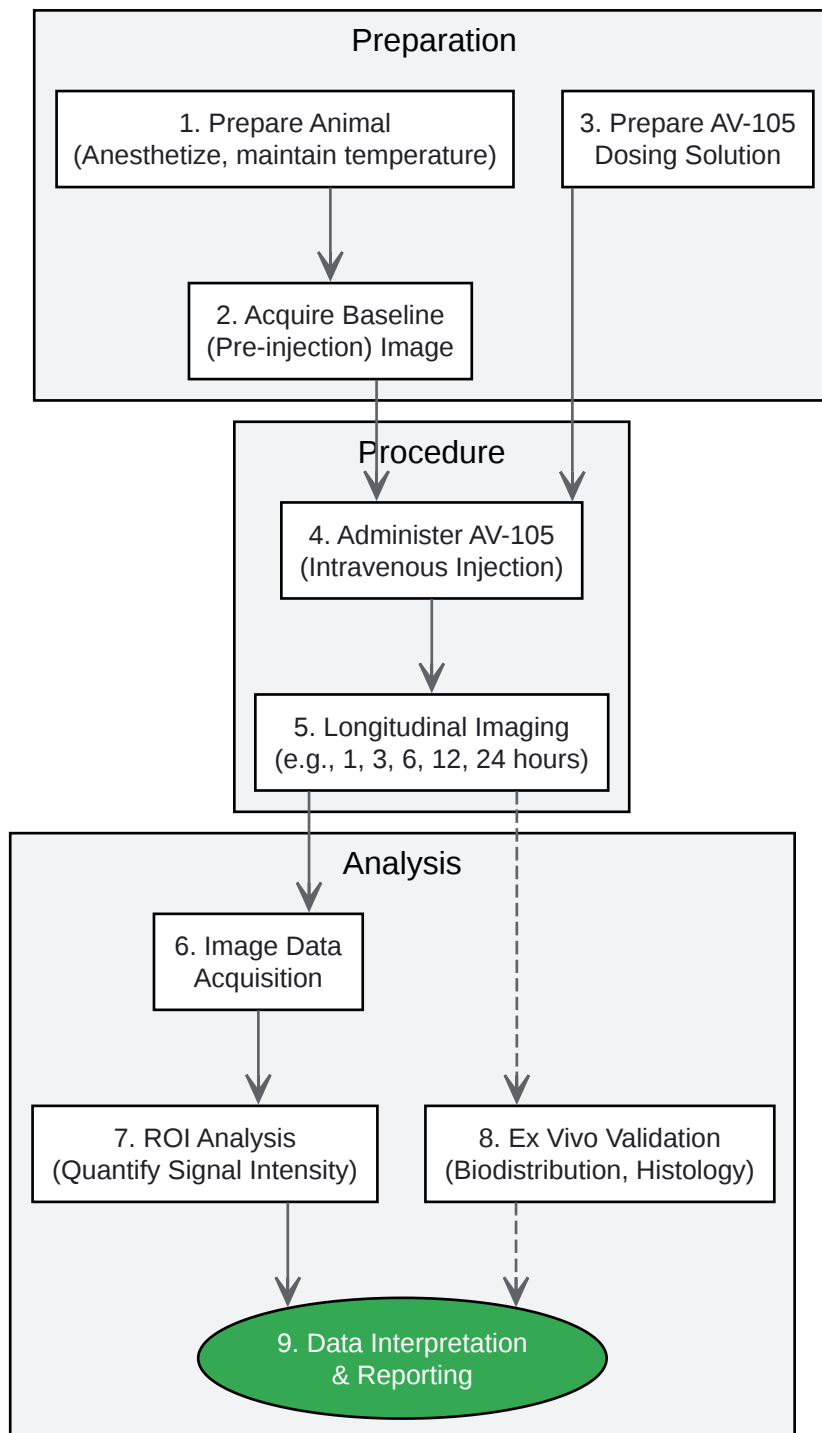
## Animal Models

- Species: Nude mice (athymic nu/nu) or other appropriate immunocompromised strains.
- Tumor Model: Subcutaneous xenografts of a human cancer cell line with known PI3K pathway activation (e.g., U87-MG glioblastoma).
- Tumor Induction: Inject  $1 \times 10^6$  cells in 100  $\mu$ L of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of each mouse.
- Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm<sup>3</sup>) before imaging.

## In Vivo Imaging Workflow

The following diagram outlines the general workflow for an in vivo imaging experiment with **AV-105**.

## Experimental Workflow for In Vivo Imaging with AV-105



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Caption: A typical workflow for in vivo imaging experiments.

## Detailed Imaging Protocol

- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
  - Place the mouse on a heated stage within the imaging system to maintain body temperature.
  - Confirm proper anesthetic depth by checking for a lack of pedal reflex.
- Baseline Imaging:
  - Acquire a pre-injection (baseline) fluorescence image using the appropriate filter set for **AV-105** (e.g., Excitation: 640 nm, Emission: 680 nm).
  - Acquire a photographic image for anatomical reference.
- Administration of **AV-105**:
  - Administer the prepared **AV-105** dosing solution via tail vein injection at a dose of 10 mg/kg.
- Longitudinal Imaging:
  - Acquire fluorescence and photographic images at multiple time points post-injection (e.g., 30 minutes, 1, 3, 6, 12, and 24 hours) to determine the optimal imaging window.
- Data Analysis:
  - Using the imaging system's software, draw Regions of Interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) on each image.
  - Quantify the average radiant efficiency or fluorescence intensity within each ROI.
  - Calculate the tumor-to-background ratio (TBR) at each time point.

## Ex Vivo Validation (Optional but Recommended)

- At the final imaging time point, euthanize the mouse.
- Immediately re-image the intact mouse to confirm the in vivo signal.
- Dissect the tumor and major organs (liver, spleen, kidneys, lungs, muscle).
- Arrange the organs in the imaging chamber and acquire a final ex vivo fluorescence image to confirm signal localization.
- Proceed with biodistribution studies or histology to correlate the imaging signal with tissue-level data.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
No or Low Signal in Tumor	- Incorrect filter set used.- Inactive compound.- Low target expression in the tumor model.- Poor biodistribution.	- Verify excitation/emission filters.- Confirm compound activity with an in vitro assay.- Validate target expression in the tumor model via IHC or Western Blot.- Perform biodistribution studies.
High Background Signal	- Autofluorescence from chow or animal fur.- Suboptimal imaging window.- Probe instability or non-specific binding.	- Switch to a low-autofluorescence chow for 1-2 weeks prior to imaging.- Optimize imaging time point; later time points may show better clearance.- Assess probe stability and specificity in vitro.
Signal in Non-Target Organs	- Natural clearance pathway of the probe (e.g., kidneys, liver).	- This is expected. Compare the signal intensity in the tumor to that in clearance organs to assess specificity.

## Safety and Handling

- Handle **AV-105** in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
- Dispose of all waste materials in accordance with institutional guidelines for chemical waste.

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## References

- 1. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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